4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
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Overview
Description
4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Furan-2-ylmethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using furan-2-ylmethyl sulfonyl chloride under basic conditions.
Attachment of the Methoxyethyl Group: The final step involves the alkylation of the piperidine ring with 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various alkyl or aryl-substituted piperidine derivatives.
Scientific Research Applications
4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a tool compound in biochemical assays.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethylsulfonyl group may play a crucial role in binding to the active site of the target, while the methoxyethyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and binding properties.
N-(2-methoxyethyl)piperidine-1-carboxamide: Lacks the furan-2-ylmethylsulfonyl group, potentially altering its biological activity.
Uniqueness
4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is unique due to the presence of both the furan-2-ylmethylsulfonyl and methoxyethyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-20-10-6-15-14(17)16-7-4-13(5-8-16)22(18,19)11-12-3-2-9-21-12/h2-3,9,13H,4-8,10-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGIFXGOAVTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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